

2,4-dichloro-5-cyanothiazole CAS number and molecular structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,4-Dichloro-5-cyanothiazole

Cat. No.: B1356297

[Get Quote](#)

Technical Guide: 2,4-Dichloro-5-cyanothiazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dichloro-5-cyanothiazole is a highly functionalized heterocyclic compound of significant interest in synthetic and medicinal chemistry. As a substituted thiazole, it belongs to a class of compounds recognized as a "privileged scaffold" in drug design, appearing in numerous FDA-approved pharmaceuticals. The presence of two reactive chlorine atoms and a cyano group makes it a versatile intermediate for the synthesis of complex molecular architectures and novel therapeutic agents. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications in drug discovery and development.

Chemical and Physical Properties

2,4-Dichloro-5-cyanothiazole is also known by its systematic name, 2,4-dichloro-1,3-thiazole-5-carbonitrile. It is a solid at room temperature, appearing as colorless crystals.[\[1\]](#)

Molecular Structure

The molecular structure of **2,4-dichloro-5-cyanothiazole** is characterized by a five-membered thiazole ring substituted with two chlorine atoms at positions 2 and 4, and a nitrile group at position 5.

- SMILES:C(#N)C1=C(N=C(S1)Cl)Cl[\[2\]](#)
- InChI:InCl=1S/C4Cl2N2S/c5-3-2(1-7)9-4(6)8-3[\[2\]](#)

Physicochemical Data

A summary of the key physicochemical properties is presented in the table below.

Property	Value	Reference
CAS Number	82554-18-5	[3]
Molecular Formula	<chem>C4Cl2N2S</chem>	[2] [3]
Molecular Weight	179.03 g/mol	[3]
Monoisotopic Mass	177.91592 Da	[2]
Appearance	Colorless crystals	[1]
Melting Point	34-35 °C	[1]
Boiling Point	112 °C at 20 mbar	[1]
Predicted XlogP	2.9	[2]

Spectral Data

While comprehensive experimental spectral data is not widely available in public repositories, predicted mass spectrometry data provides insight into the molecule's fragmentation patterns.

Predicted Mass Spectrum

The following table lists the predicted collision cross-section (CCS) values for various adducts of the molecule, which is useful for mass spectrometry-based identification.

Adduct	m/z	Predicted CCS (Å ²)
[M+H] ⁺	178.92320	134.0
[M+Na] ⁺	200.90514	148.3
[M-H] ⁻	176.90864	137.1
[M+NH ₄] ⁺	195.94974	154.7
[M+K] ⁺	216.87908	143.6
[M] ⁺	177.91537	133.2
[M] ⁻	177.91647	133.2

(Data sourced from PubChem predictions)[2]

Synthesis and Experimental Protocols

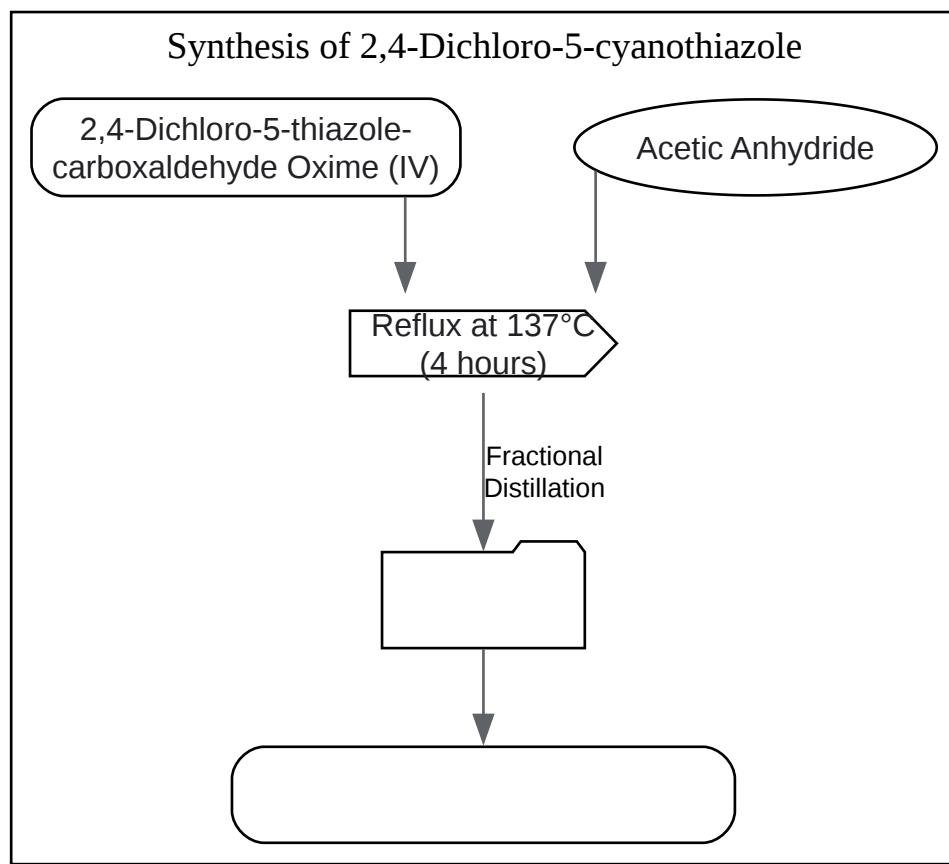
2,4-Dichloro-5-cyanothiazole can be synthesized from its corresponding oxime precursor. The following protocol details a common method.

Synthesis via Dehydration of 2,4-Dichloro-5-thiazolecarboxaldehyde Oxime

This procedure involves the dehydration of the crude oxime using acetic anhydride.

Materials:

- Crude 2,4-dichloro-5-thiazolecarboxaldehyde oxime (IV)
- Acetic anhydride


Equipment:

- Reaction vessel suitable for reflux
- Heating mantle

- Stirrer
- Silvered distillation column (1 m)
- Distillation apparatus
- Recrystallization apparatus
- Petroleum ether

Procedure:

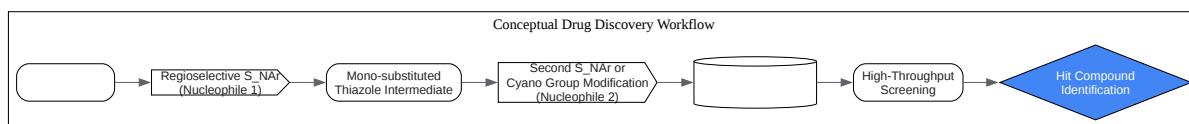
- 400 g (2.03 mol) of crude 2,4-dichloro-5-thiazolecarboxaldehyde oxime (IV) is combined with 2 liters of acetic anhydride in a suitable reaction vessel.[1]
- The mixture is stirred and heated to reflux temperature (approximately 137 °C) for 4 hours.[1]
- After the reaction is complete, the mixture is allowed to cool.
- The product is isolated via fractionation using a 1-meter long silvered distillation column.
- **2,4-dichloro-5-cyanothiazole (V)** is collected at a temperature of 112 °C under a pressure of 20 mbar.[1]
- The expected yield is approximately 271 g (75.7% of theory).[1]
- The product solidifies at room temperature. Further purification can be achieved by recrystallization from petroleum ether to yield colorless crystals.[1]

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **2,4-dichloro-5-cyanothiazole**.

Reactivity and Applications in Drug Discovery

The thiazole ring is a key structural component in numerous approved drugs, including antivirals like Ritonavir and various anticancer and anti-inflammatory agents.^[4] The functional groups on **2,4-dichloro-5-cyanothiazole** make it an attractive starting material for creating libraries of novel compounds for biological screening.


Chemical Reactivity

The two chlorine atoms on the thiazole ring are susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is enhanced by the electron-withdrawing nature of the thiazole ring nitrogens and the adjacent cyano group. The differential reactivity of the chlorine at the C2

versus the C4 position can potentially allow for regioselective substitution, a highly valuable attribute in medicinal chemistry for building molecular complexity in a controlled manner.

Role as a Synthetic Intermediate

2,4-Dichloro-5-cyanothiazole serves as a key building block for more complex molecules. It is a known intermediate in the preparation of certain herbicidal compounds.[1] In drug discovery, its structure is analogous to intermediates used in the synthesis of complex pharmaceuticals. For example, the thiazole moiety is central to the structure of the HIV protease inhibitor Ritonavir. While not a direct precursor in published synthesis routes, **2,4-dichloro-5-cyanothiazole** represents a versatile scaffold for exploring novel derivatives with potential therapeutic activity.

[Click to download full resolution via product page](#)

Caption: Potential application in a drug discovery workflow.

Safety and Handling

2,4-Dichloro-5-cyanothiazole should be handled with care in a laboratory setting by qualified professionals.

- Hazard Statements: May cause skin, eye, and respiratory irritation.
- Precautionary Measures: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid breathing dust. Wash hands thoroughly after handling.

- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep locked up or in an area accessible only to authorized personnel.

(This is a summary of general safety information. Always consult the specific Safety Data Sheet (SDS) before handling this chemical.)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. US6407252B1 - Process for the synthesis of ritonavir - Google Patents [patents.google.com]
- 2. PubChemLite - 2,4-dichloro-5-cyanothiazole (C4Cl₂N₂S) [pubchemlite.lcsb.uni.lu]
- 3. 2,4-Dichloro-5-cyanothiazole | [frontierspecialtychemicals.com]
- 4. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [2,4-dichloro-5-cyanothiazole CAS number and molecular structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1356297#2-4-dichloro-5-cyanothiazole-cas-number-and-molecular-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com